

understanding N2,N6-Bis(tert-butoxycarbonyl)-D-lysine protecting groups

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Compound of Interest

Compound Name: *N2,N6-Bis(tert-butoxycarbonyl)-D-lysine*

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An In-depth Technical Guide to **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, also known as Boc-D-Lys(Boc)-OH, is a crucial building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The use of the tert-butoxycarbonyl (Boc) group for the protection of the α - and ϵ -amino functionalities of the D-lysine enantiomer offers distinct advantages in the synthesis of peptides with unnatural configurations, which can confer resistance to enzymatic degradation and unique conformational properties. This guide provides a comprehensive overview of the core principles of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**, including its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in the field.

Introduction to Boc Protecting Groups in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. In peptide synthesis, the Boc group's selective removal under acidic conditions, which

leave other protecting groups intact, is a cornerstone of the Boc/Bzl protection strategy.^[1] This orthogonality allows for the stepwise elongation of peptide chains with high fidelity.^[1] **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** provides a D-amino acid derivative where both amino groups are protected by Boc groups, making it a versatile reagent for introducing D-lysine into a peptide sequence.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₃₀ N ₂ O ₆	^[2]
Molecular Weight	346.419 g/mol	^[2]
Appearance	White to off-white solid or colorless oil/low melting solid	^{[3][4][5]}
Boiling Point	514.4 ± 45.0 °C (Predicted)	^{[2][4]}
Density	1.1 ± 0.1 g/cm ³ (Predicted)	^{[2][4]}
Solubility	Soluble in DMSO, chloroform, ether, ethyl acetate, and methanol.	^{[4][5][6]}
Storage Conditions	Store in freezer under -20°C for long-term stability.	^{[4][5]}

Synthesis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

The synthesis of **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** is typically achieved through the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of Boc-D-Lys(Boc)-OH

This protocol is adapted from established procedures for the synthesis of the L-enantiomer.[\[3\]](#)
[\[7\]](#)

Materials:

- D-lysine hydrochloride
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$)
- Dioxane
- Deionized water
- Ethyl acetate
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Dilute hydrochloric acid (HCl) or 4 M Potassium bisulfate (KHSO_4) solution

Procedure:

- Dissolve D-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[\[7\]](#)
- Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.[\[7\]](#)
- In a separate flask, dissolve di-tert-butyl dicarbonate (approximately 3 equivalents) in dioxane.[\[3\]](#)[\[7\]](#)
- Add the $(\text{Boc})_2\text{O}$ solution dropwise to the stirring D-lysine solution at room temperature.[\[7\]](#)
- Stir the reaction mixture at room temperature overnight.[\[7\]](#)
- Concentrate the mixture under reduced pressure to remove the dioxane.[\[7\]](#)

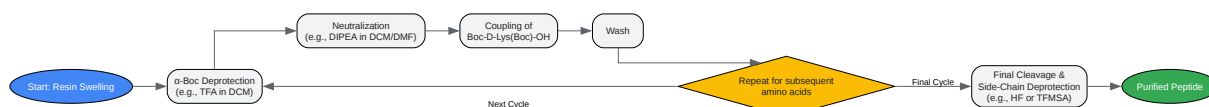
- Wash the aqueous residue with diethyl ether three times to remove excess (Boc)₂O.[3]
- Acidify the aqueous solution to a pH of 2-3 with dilute HCl or 4 M KHSO₄. [3][7]
- Extract the product into ethyl acetate (three times).[3][7]
- Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.[3][7]

Expected Yield: Quantitative yields have been reported for the L-enantiomer.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

N₂,N₆-Bis(tert-butoxycarbonyl)-D-lysine is primarily used in Boc-based SPPS. The α-Boc group is removed at each cycle to allow for peptide chain elongation, while the ε-Boc group remains to protect the side chain. Both Boc groups are then typically removed during the final cleavage of the peptide from the resin.

Logical Workflow for SPPS using Boc-D-Lys(Boc)-OH



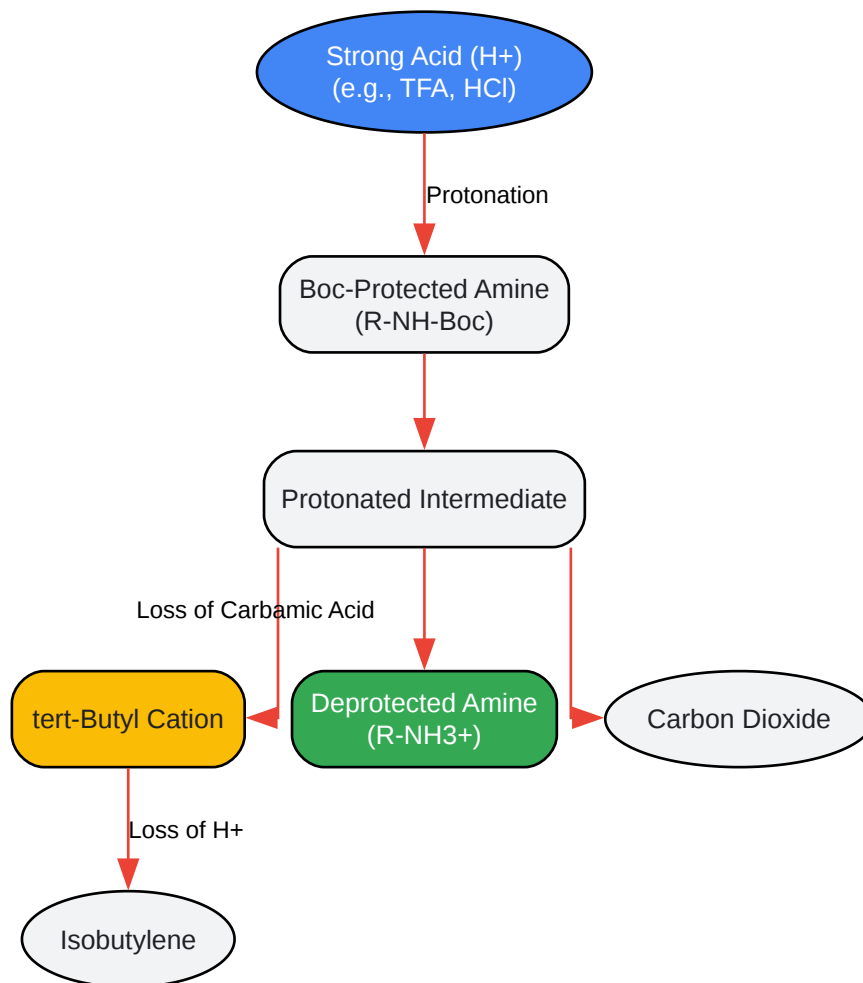
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Caption: Workflow for incorporating Boc-D-Lys(Boc)-OH in SPPS.

Deprotection of Boc Groups

The removal of Boc protecting groups is a critical step in peptide synthesis. The choice of acid and reaction conditions can impact the yield and purity of the final peptide.

Deprotection Signaling Pathway



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Caption: Acid-catalyzed deprotection of a Boc group.

Experimental Protocols for Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]

- Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
- Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.

- **Washing:** Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.
- **Neutralization:** Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.
- **Final Washes:** Wash the resin with DCM and DMF to prepare for the next coupling step.

Protocol 2: Deprotection using 4M HCl in Dioxane

- **Dissolution:** Dissolve the Boc-protected peptide in anhydrous 1,4-dioxane.
- **Deprotection:** Add 5-10 equivalents of 4 M HCl in dioxane and stir at room temperature for 30 minutes.
- **Work-up:** Remove the solvent under vacuum. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.

Quantitative Comparison of Deprotection Reagents

Reagent	Concentration	Time	Efficacy	Potential Side Reactions	Reference(s)
TFA/DCM	25-50%	30 min	High	Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. Can be minimized with scavengers.	[1] [8]
HCl in Dioxane	4 M	30 min	High	Less common in SPPS cycles but effective.	
HF (for final cleavage)	Anhydrous	1-2 hours	Very High	Highly toxic and corrosive. Requires specialized equipment. Effective for removing most benzyl-type side-chain protecting groups.	
TFMSA	-	-	High	Strong acid alternative to HF for final cleavage.	[1]

Conclusion

N2,N6-Bis(tert-butoxycarbonyl)-D-lysine is an indispensable tool for the synthesis of peptides containing D-lysine. Its well-defined protection and deprotection chemistry, compatible with standard SPPS protocols, allows for the controlled and efficient incorporation of this non-natural amino acid. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in peptide chemistry and drug development, facilitating the synthesis of novel and complex peptide structures.

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